molecular formula C10H14BrClN2O B1371959 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride CAS No. 1159816-30-4

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride

Cat. No.: B1371959
CAS No.: 1159816-30-4
M. Wt: 293.59 g/mol
InChI Key: JCKGUHHQVVKHBY-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2O. It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of piperidine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and piperidination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is extensively used in scientific research, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(3-piperidinyloxy)pyridine
  • 2-Bromo-6-(3-piperidinyloxy)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine

Uniqueness

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is unique due to its specific combination of a bromine atom, a piperidine ring, and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKGUHHQVVKHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671529
Record name 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159816-30-4
Record name 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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